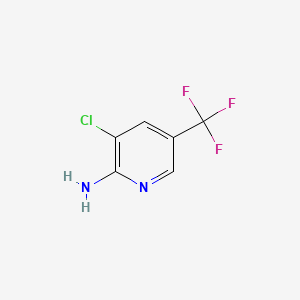

2-Amino-3-chloro-5-(trifluoromethyl)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

3-chloro-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-4-1-3(6(8,9)10)2-12-5(4)11/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNPZQIRDCDLJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345807 | |

| Record name | 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79456-26-1 | |

| Record name | 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79456-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-trifluoromethyl-2-pyridylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079456261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-5-trifluoromethyl-2-pyridylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Pyridinamine, 3-chloro-5-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-3-chloro-5-(trifluoromethyl)pyridine CAS number and properties

CAS Number: 79456-26-1

This document provides a comprehensive technical overview of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine, a key fluorinated building block for researchers, scientists, and professionals in the fields of agrochemical and pharmaceutical development.

Chemical and Physical Properties

This compound is a substituted pyridine derivative that serves as a critical intermediate in the synthesis of complex organic molecules. Its trifluoromethyl group and chlorine and amine substituents impart unique chemical properties that are leveraged in the development of bioactive compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 79456-26-1 | [1][2][3] |

| Molecular Formula | C₆H₄ClF₃N₂ | [1][3][4] |

| Molecular Weight | 196.56 g/mol | [1][3][4] |

| Appearance | White to light yellow/orange crystalline powder | [5] |

| Melting Point | 86-90 °C (lit.) | [1][6] |

| 94.0-97.0 °C | [5] | |

| Boiling Point | 229.7 ± 40.0 °C at 760 mmHg | [6] |

| Density | 1.5 ± 0.1 g/cm³ | [6] |

| InChI Key | WXNPZQIRDCDLJD-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C1=C(C=NC(=C1Cl)N)C(F)(F)F | [2] |

| Purity Assay | ≥97% | [1] |

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as harmful and requires appropriate personal protective equipment (PPE) and storage conditions.

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Description | Reference(s) |

| Pictogram | GHS07 | Exclamation Mark | [1] |

| Signal Word | Warning | [1] | |

| Hazard Statements | H302 | Harmful if swallowed. | [1][3][5] |

| H412 | Harmful to aquatic life with long lasting effects. | [1][3][5] | |

| Precautionary Statements | P270 | Do not eat, drink or smoke when using this product. | [3][5] |

| P273 | Avoid release to the environment. | [1][5] | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [1][3] | |

| P330 | Rinse mouth. | [1][3] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [3][5] |

Recommended Handling and Storage:

-

Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection. A dust mask (type N95 or equivalent) is recommended.[1]

-

Ventilation: Use only outdoors or in a well-ventilated area.

-

Storage: Store in a cool (10°C - 25°C), dry, and well-ventilated place.[3] Keep the container tightly closed.

Applications in Research and Development

This compound is a versatile building block primarily utilized in the synthesis of agrochemicals and as a scaffold for potential pharmaceutical compounds.[7][8] The trifluoromethylpyridine (TFMP) moiety is a key structural motif in many active ingredients due to the unique physicochemical properties imparted by the fluorine atoms.

Agrochemical Synthesis

This compound is a crucial precursor for several commercial pesticides.

-

Fungicides: It is a key intermediate in the synthesis of Fluopyram .[1] Fluopyram is a broad-spectrum fungicide that functions by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi.[6]

-

Insecticides: A notable application is in the synthesis of N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea.[7] This compound belongs to the benzoylurea class of insecticides, which act as insect growth regulators by inhibiting chitin synthesis.

-

Nematicides: It is used in the preparation of the nematicide Fluazaindolizine .[9]

Pharmaceutical Research

The pyridine nucleus substituted with amino, chloro, and trifluoromethyl groups is a pharmacophore of interest. Derivatives have been investigated for a range of biological activities, including potential anti-tumor properties.[9][10]

Experimental Protocols & Workflows

The following sections detail methodologies for the synthesis of key derivatives using this compound as a starting material.

Synthesis of N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea

This protocol is based on the reaction described in U.S. Patent US4349681A for the creation of a potent insecticidal agent.[7]

Reaction Scheme: this compound + 2,6-Difluorobenzoylisocyanate → N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea

Methodology:

-

Reactant Preparation: In a suitable reaction vessel, dissolve this compound in an anhydrous, inert solvent such as toluene.

-

Reaction Initiation: While stirring the solution, add an equimolar amount of 2,6-difluorobenzoylisocyanate.

-

Reaction Conditions: Gently heat the reaction mixture to approximately 40°C.

-

Monitoring: Maintain the temperature and continue stirring for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture. The product, N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea, may precipitate from the solution. The solid can be collected by filtration, washed with a cold solvent, and dried.

-

Purification: If necessary, the product can be further purified by recrystallization or column chromatography. The target compound is reported to have a melting point of 214-217°C.[7]

Biological Pathway Involvement of Derivatives

While this compound is an intermediate, its derivatives have well-defined biological activities. For instance, Fluopyram, synthesized from a related intermediate, targets a critical metabolic pathway in fungi.

Mechanism of Action: Fluopyram Fluopyram is a Succinate Dehydrogenase Inhibitor (SDHI). It binds to Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain.[6] This binding blocks the oxidation of succinate to fumarate, thereby halting cellular respiration and ATP production in the target pathogen, leading to fungal cell death.

Spectroscopic Data

Structural confirmation of this compound is typically achieved through standard spectroscopic methods. While raw data is not presented here, analytical spectra are available for reference through various databases.

Table 3: Availability of Spectroscopic Data

| Technique | Availability / Source |

| ¹H NMR | Available. Data provided by Tokyo Kasei Kogyo Company, Ltd. via PubChem.[11] |

| ¹³C NMR | Available. Data provided by Tokyo Kasei Kogyo Company, Ltd. via PubChem.[11] |

| FT-IR | Available. Spectra provided by Aldrich and Wiley-VCH GmbH via PubChem.[11] |

| Mass Spec. | Available. GC-MS data provided by NIST via PubChem.[11] |

| UPLC/LC-MS | Analytical data available from commercial suppliers.[12] |

A study published in Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy provides detailed structural and spectroscopic analysis of the title compound.[10] Researchers are encouraged to consult this and other primary literature for in-depth spectral interpretation.

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. CN113620867A - Synthesis method of fluopyram - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound 97 79456-26-1 [sigmaaldrich.com]

- 5. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]

- 6. Fluopyram | C16H11ClF6N2O | CID 11158353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. This compound | 79456-26-1 | FA10824 [biosynth.com]

- 9. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR [m.chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 79456-26-1|this compound|BLD Pharm [bldpharm.com]

A Technical Guide to the Physicochemical Properties of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine, a key fluorinated building block in the synthesis of modern agrochemicals and pharmaceuticals. This document collates available quantitative data, details relevant experimental protocols for property determination and synthesis, and illustrates its pivotal role as a chemical intermediate.

Core Physicochemical Properties

This compound is a solid, crystalline compound at standard conditions. Its key physical and chemical properties are summarized below. The variation in reported melting points is typical for technical-grade chemical compounds and can be influenced by measurement techniques and purity.

Table 1: Quantitative Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄ClF₃N₂ | [1][2] |

| Molecular Weight | 196.56 g/mol | [2][3] |

| Melting Point | 86 - 97.5 °C | [3][4][5][6][7] |

| Boiling Point | 205 °C (at 760 mmHg) | [5] |

| Calculated logP (XLogP3-AA) | 2.0 | |

| Appearance | White to light yellow or light orange powder/crystal | [4] |

| Solubility | No quantitative data available. A safety data sheet notes "No information available". | [5] |

| pKa | No experimental data available in the searched literature. |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research and development. The following sections describe generalized but detailed methodologies for key experiments.

Synthesis Protocol: Amination of 2,3-dichloro-5-trifluoromethylpyridine

This compound is frequently synthesized via nucleophilic aromatic substitution. The following protocol is adapted from a patented method.[8]

-

Apparatus Setup: A 50 ml autoclave is charged with 6.5 g of 2,3-dichloro-5-trifluoromethylpyridine and 20 ml of 28% aqueous ammonia.[8]

-

Reaction: The sealed autoclave is heated to 100°C for 24 hours. The temperature is then raised to 125°C for an additional 5 hours. The internal pressure is noted to be approximately 2 atmospheres.[8]

-

Isolation: After the reaction period, the autoclave is allowed to cool to room temperature, which should induce crystallization of the product.[8]

-

Purification: The resulting crystals are collected, washed thoroughly with water to remove unreacted ammonia and salts, and then dried. This process yields solid 2-amino-3-chloro-5-trifluoromethylpyridine.[8]

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.

-

Sample Preparation: A small amount of the crystalline solid is finely powdered. The open end of a glass capillary tube is tapped into the powder. The tube is then inverted and tapped on a hard surface, or dropped through a long vertical tube, to pack the sample into the sealed end to a height of 2-3 mm.[6]

-

Apparatus: The packed capillary is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[6]

-

Measurement: The sample is heated rapidly to approximately 20°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to ensure thermal equilibrium.[9]

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first droplet of liquid appears, and T2, the temperature at which the last crystal melts. The melting point is reported as the range T1-T2.

Lipophilicity (logP) Determination: Shake-Flask Method

The partition coefficient (P) is a measure of a solute's differential solubility between two immiscible solvents, typically n-octanol and water. LogP is its logarithmic representation and is a key predictor of a drug's pharmacokinetic behavior. The shake-flask method is the gold standard for its experimental determination.[5]

-

System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation.

-

Partitioning: A known mass of this compound is dissolved in one of the pre-saturated phases (typically n-octanol). This solution is then combined with a volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: The funnel is shaken until equilibrium is reached, allowing the solute to partition between the two phases.[5]

-

Phase Separation: The mixture is allowed to stand until the n-octanol and aqueous layers are fully separated.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[5]

-

Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is then calculated as the base-10 logarithm of P.[10]

Application in Synthesis

This compound has limited direct physiological activity; its primary value lies in its role as a versatile intermediate for more complex, biologically active molecules.[8] A prominent example is its use in the synthesis of certain benzoylphenyl urea insecticides, which function as insect growth regulators by inhibiting chitin synthesis.[8][11]

The reaction with 2,6-difluorobenzoylisocyanate yields N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea, a potent insecticide.[8]

Safety and Handling

This compound is classified as harmful if swallowed and is harmful to aquatic life with long-lasting effects. Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a foundational chemical intermediate whose well-defined physicochemical properties make it a reliable component in multi-step synthetic pathways. Its utility in creating high-value, biologically active compounds for the agricultural and pharmaceutical sectors underscores the importance of understanding its core characteristics as detailed in this guide.

References

- 1. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 2. GSRS [precision.fda.gov]

- 3. echemi.com [echemi.com]

- 4. scribd.com [scribd.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | 72600-65-8 [chemicalbook.com]

- 8. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. acdlabs.com [acdlabs.com]

- 11. Novaluron - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document details established synthetic methodologies and provides a thorough analysis of the compound's physicochemical and spectroscopic properties.

Compound Overview

This compound is a substituted pyridine derivative recognized for its utility as a versatile building block in organic synthesis. The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of derivative compounds, making it a valuable synthon for medicinal and agricultural chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 79456-26-1 | [1][2] |

| Molecular Formula | C₆H₄ClF₃N₂ | [1][3] |

| Molecular Weight | 196.56 g/mol | [1][3] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 86-90 °C | [4][5] |

| InChIKey | WXNPZQIRDCDLJD-UHFFFAOYSA-N | [3][5] |

| SMILES | Nc1ncc(cc1Cl)C(F)(F)F | [5] |

Synthesis Protocols

There are two primary synthetic routes for the preparation of this compound. Both methods are detailed below.

Method 1: Amination of 2,3-dichloro-5-(trifluoromethyl)pyridine

This approach involves the nucleophilic aromatic substitution of a chlorine atom with an amino group.

References

Structural Analysis and Conformation of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth structural and conformational analysis of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine (ACTP), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document summarizes experimental and theoretical data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Density Functional Theory (DFT) calculations. Detailed experimental protocols for the synthesis and characterization of ACTP are provided, along with a comprehensive comparison of its structural parameters. The conformational landscape of the molecule is also explored, offering critical insights for researchers in drug design and materials science.

Introduction

This compound (ACTP) is a substituted pyridine derivative of significant interest in medicinal and agricultural chemistry. Its utility as a versatile building block for synthesizing complex molecules, including fungicides and potential anti-tumor agents, necessitates a thorough understanding of its structural and conformational properties.[1] The spatial arrangement of the amino, chloro, and trifluoromethyl substituents on the pyridine ring dictates the molecule's reactivity, intermolecular interactions, and biological activity.

This guide presents a consolidated overview of the key structural features of ACTP, drawing from both experimental crystallographic data and theoretical computational models. By providing detailed methodologies and a comparative analysis of the results, this document aims to serve as a valuable resource for scientists engaged in the research and development of ACTP-based compounds.

Molecular Structure and Conformation

The structural integrity and conformational preferences of ACTP have been elucidated through a combination of single-crystal X-ray diffraction and computational modeling.

Crystal Structure

The solid-state structure of this compound has been determined by X-ray crystallography. The compound crystallizes in the monoclinic space group P2₁/c. In the crystal lattice, molecules form centrosymmetric dimers through N—H···N hydrogen bonds. The trifluoromethyl group exhibits rotational disorder.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| CCDC Deposition Number | 677862 |

| Empirical Formula | C₆H₄ClF₃N₂ |

| Formula Weight | 196.56 |

| Temperature | 294(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 5.801(1) Åb = 17.978(5) Åc = 7.578(2) Åα = 90°β = 100.19(4)°γ = 90° |

| Volume | 777.8(3) ų |

| Z | 4 |

Computational Structural Analysis

Density Functional Theory (DFT) calculations, utilizing the B3LYP method with a cc-pVQZ basis set, have been employed to determine the most stable, optimized geometry of the ACTP molecule.[1] Conformational analysis through Potential Energy Surface (PES) scans has also been performed to predict the most stable conformer.[2]

Table 2: Comparison of Key Bond Lengths (Å) from X-ray Diffraction and DFT Calculations

| Bond | X-ray Diffraction (Å) | DFT (B3LYP/cc-pVQZ) (Å) |

| C2-N2 | Data not available in snippets | Data not available in snippets |

| C2-N1 | Data not available in snippets | Data not available in snippets |

| C3-Cl1 | Data not available in snippets | Data not available in snippets |

| C5-C7 | Data not available in snippets | Data not available in snippets |

| C-F (avg.) | Data not available in snippets | Data not available in snippets |

Table 3: Comparison of Key Bond Angles (°) from X-ray Diffraction and DFT Calculations

| Angle | X-ray Diffraction (°) | DFT (B3LYP/cc-pVQZ) (°) |

| N1-C2-N2 | Data not available in snippets | Data not available in snippets |

| C2-C3-Cl1 | Data not available in snippets | Data not available in snippets |

| C4-C5-C7 | Data not available in snippets | Data not available in snippets |

Table 4: Key Dihedral Angles (°) from DFT Calculations

| Dihedral Angle | DFT (B3LYP/cc-pVQZ) (°) |

| C6-N1-C2-N2 | Data not available in snippets |

| Cl1-C3-C4-C5 | Data not available in snippets |

| C4-C5-C7-F1 | Data not available in snippets |

Spectroscopic Characterization

Spectroscopic techniques provide further confirmation of the molecular structure of ACTP.

NMR Spectroscopy

¹H and ¹³C NMR spectra are used to confirm the chemical environment of the protons and carbon atoms in the molecule.

Table 5: ¹H and ¹³C NMR Chemical Shifts (ppm)

| Nucleus | Experimental Chemical Shift (ppm) | Theoretical Chemical Shift (ppm) |

| ¹H NMR | ||

| -NH₂ | Data not available in snippets | Data not available in snippets |

| H4 | Data not available in snippets | Data not available in snippets |

| H6 | Data not available in snippets | Data not available in snippets |

| ¹³C NMR | ||

| C2 | Data not available in snippets | Data not available in snippets |

| C3 | Data not available in snippets | Data not available in snippets |

| C4 | Data not available in snippets | Data not available in snippets |

| C5 | Data not available in snippets | Data not available in snippets |

| C6 | Data not available in snippets | Data not available in snippets |

| -CF₃ | Data not available in snippets | Data not available in snippets |

FT-IR Spectroscopy

The vibrational modes of ACTP have been investigated using FT-IR spectroscopy and compared with theoretical frequencies calculated by DFT.

Table 6: Selected Experimental and Theoretical Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Theoretical FT-IR (cm⁻¹) |

| N-H stretching | Data not available in snippets | Data not available in snippets |

| C-N stretching | Data not available in snippets | Data not available in snippets |

| C-Cl stretching | Data not available in snippets | Data not available in snippets |

| C-F stretching | Data not available in snippets | Data not available in snippets |

| Pyridine ring vibrations | Data not available in snippets | Data not available in snippets |

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the amination of a corresponding dichloro- or trichloro-trifluoromethylpyridine precursor.

-

Materials: 2,3-dichloro-5-trifluoromethylpyridine, 28% aqueous ammonia (or liquid ammonia), autoclave reactor, solvent (e.g., toluene or methanol), water.

-

Procedure:

-

2,3-dichloro-5-trifluoromethylpyridine and a solvent (if used) are placed in a high-pressure autoclave.

-

Aqueous or liquid ammonia is added to the autoclave.

-

The mixture is heated to a specified temperature (e.g., 50-125°C) for several hours under pressure (e.g., 0.7-3 MPa).

-

After the reaction is complete, the autoclave is cooled, and the excess ammonia is vented and absorbed.

-

The reaction mixture is then processed, which may include separating the aqueous phase, distilling the solvent, and washing the solid product with water.

-

The resulting crude product, 2-amino-3-chloro-5-trifluoromethylpyridine, is then dried. Further purification can be achieved by recrystallization or column chromatography.

-

X-ray Crystallography

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.

-

Data Collection: A single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 294 K) using Mo Kα radiation.

-

Structure Solution and Refinement: The collected data is processed to solve the crystal structure using direct methods and refined by full-matrix least-squares on F².

Spectroscopic Measurements

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., Bruker, 400 MHz) using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and tetramethylsilane (TMS) as an internal standard.

-

FT-IR Spectroscopy: The FT-IR spectrum is recorded in the solid phase (e.g., using KBr pellets) on an FT-IR spectrometer over a specific range (e.g., 4000-400 cm⁻¹).

Computational Methods

-

Geometry Optimization: The molecular structure is optimized using DFT with the B3LYP functional and a basis set such as cc-pVQZ within a computational chemistry software package (e.g., Gaussian 09).[2]

-

Vibrational Frequencies: The harmonic vibrational frequencies are calculated at the same level of theory to complement the experimental FT-IR data.

-

Conformational Analysis: A Potential Energy Surface (PES) scan is performed by systematically varying key dihedral angles to identify the lowest energy conformer.[2]

Visualized Workflow

The following diagram illustrates the general workflow for the structural analysis of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the structural and conformational analysis of this compound. The compilation of data from X-ray crystallography, NMR and FT-IR spectroscopy, and DFT calculations offers a multi-faceted understanding of the molecule's key structural parameters. The detailed experimental protocols serve as a practical resource for researchers working with this compound. The presented data and workflow establish a foundational understanding of ACTP, which is critical for its application in the rational design of novel bioactive molecules and advanced materials. Further research to obtain and publish the complete set of experimental and theoretical structural data would be highly beneficial to the scientific community.

References

Spectroscopic and Synthetic Profile of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and synthesis of the versatile chemical intermediate, 2-Amino-3-chloro-5-(trifluoromethyl)pyridine. This compound is of significant interest in the development of novel pharmaceutical and agrochemical agents.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a detailed fingerprint for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-4 | 7.98 | d | ~2.3 |

| H-6 | 8.25 | d | ~2.3 |

| NH₂ | 5.3 (broad s) | s | - |

| ¹³C NMR | Chemical Shift (δ) ppm |

| C-2 | 154.2 |

| C-3 | 118.5 |

| C-4 | 143.7 |

| C-5 | 120.8 (q, J ≈ 34 Hz) |

| C-6 | 145.1 |

| CF₃ | 123.4 (q, J ≈ 272 Hz) |

Note: Predicted values based on typical chemical shifts for substituted pyridines. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium-Strong, Sharp (doublet) | N-H stretch (primary amine) |

| 1620-1580 | Medium-Strong | C=C stretch (aromatic ring) |

| 1550-1450 | Medium-Strong | N-H bend (amine) |

| 1350-1250 | Strong | C-F stretch (trifluoromethyl) |

| 850-750 | Strong | C-Cl stretch |

| 900-670 | Strong | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 196 | High | [M]⁺ (with ³⁵Cl) |

| 198 | Moderate | [M+2]⁺ (with ³⁷Cl) |

| 177 | Moderate | [M-F]⁺ |

| 161 | Moderate | [M-Cl]⁺ |

| 141 | Moderate | [M-CF₃]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound[1]

This protocol is based on the amination of 2,3-dichloro-5-(trifluoromethyl)pyridine.

Materials:

-

2,3-dichloro-5-(trifluoromethyl)pyridine

-

28% Aqueous ammonia

-

Methylene chloride

-

Silica gel for column chromatography

-

n-hexane

-

50 ml autoclave

Procedure:

-

In a 50 ml autoclave, combine 6.5 g of 2,3-dichloro-5-trifluoromethylpyridine and 20 ml of 28% aqueous ammonia.

-

Seal the autoclave and heat the mixture at 100°C for 24 hours, followed by heating at 125°C for 5 hours. The internal pressure will be approximately 2 atmospheres.

-

After the reaction is complete, allow the autoclave to cool to room temperature.

-

Extract the reaction product with methylene chloride.

-

Evaporate the methylene chloride from the extract.

-

Purify the crude product by silica gel column chromatography, eluting first with n-hexane and then with methylene chloride to yield 2-amino-3-chloro-5-trifluoromethylpyridine.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

Instrument Parameters (Typical for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Sequence: zg30

-

Number of Scans: 16-64

-

Relaxation Delay: 1.0 s

-

Spectral Width: 20 ppm

-

-

¹³C NMR:

-

Pulse Sequence: zgpg30 (proton decoupled)

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

FT-IR Spectroscopy

Sample Preparation (Thin Solid Film Method): [1]

-

Dissolve a small amount of the solid sample (approx. 1-2 mg) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).

-

Drop the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

Instrument Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty sample compartment should be run prior to sample analysis.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

Instrument Parameters (Typical for GC-MS with Electron Ionization):

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 50-500

-

Inlet System: Gas Chromatography (GC)

-

GC Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).

-

Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C.

Visualizations

The following diagrams illustrate the synthesis and analytical workflows for this compound.

Caption: Synthesis workflow for this compound.

Caption: Analytical workflow for spectroscopic characterization.

References

The Diverse Biological Activities of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-3-chloro-5-(trifluoromethyl)pyridine scaffold is a privileged structural motif in modern medicinal and agricultural chemistry. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the chlorine and amino substituents on the pyridine ring, have led to the development of a diverse range of biologically active compounds. This technical guide provides an in-depth overview of the herbicidal, anticancer, and nematicidal/fungicidal activities of derivatives based on this core structure, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Herbicidal Activity: Potent Inhibition of Essential Plant Enzymes

Derivatives of this compound have been extensively explored for their herbicidal properties, primarily targeting two key enzymes in plant biosynthesis: Acetyl-CoA Carboxylase (ACCase) and Protoporphyrinogen Oxidase (PPO).

Acetyl-CoA Carboxylase (ACCase) Inhibition

ACCase is a crucial enzyme in the biosynthesis of fatty acids, a vital component of plant cell membranes. Herbicides targeting ACCase disrupt this pathway, leading to plant death. Several commercial herbicides are based on trifluoromethylpyridine structures that inhibit this enzyme.

Quantitative Data for ACCase Inhibitors

| Compound Class | Target Weed(s) | IC50/ED50 | Reference |

| Aryloxyphenoxypropionates | Grass weeds | Varies by derivative | [1] |

| Phenylpyridine Derivatives | Abutilon theophrasti, Amaranthus retroflexus, Eclipta prostrata, Digitaria sanguinalis, Setaria viridis | ED50 = 5.48 - 13.32 g a.i./hm² | [2] |

Experimental Protocol: In Vitro ACCase Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against ACCase.

-

Enzyme Extraction:

-

Homogenize fresh leaf tissue of the target weed species in an ice-cold extraction buffer (e.g., containing Tris-HCl, EDTA, DTT, and protease inhibitors).

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

-

Determine the protein concentration of the extract using a standard method like the Bradford assay.

-

-

Enzyme Assay:

-

Prepare a series of dilutions of the test compound in an appropriate solvent (e.g., DMSO).

-

In a microplate, combine the assay buffer, a standardized amount of the enzyme extract, and the test compound at various concentrations.

-

Initiate the enzymatic reaction by adding the substrate, acetyl-CoA, and ATP.

-

The activity of ACCase can be measured using various methods, including a malachite green colorimetric assay to detect the release of inorganic phosphate from ATP hydrolysis.

-

Incubate the plate at a controlled temperature (e.g., 25°C).

-

Measure the absorbance at a specific wavelength (e.g., 630 nm for the malachite green assay) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each compound concentration relative to a control without the inhibitor.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of enzyme activity) by fitting the data to a dose-response curve.[3]

-

ACCase Inhibition Pathway

Caption: Inhibition of Acetyl-CoA Carboxylase (ACCase) by a derivative, disrupting fatty acid synthesis and leading to plant death.

Protoporphyrinogen Oxidase (PPO) Inhibition

PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane damage.

Quantitative Data for PPO Inhibitors

| Compound | Target Enzyme | IC50 | Reference |

| Phenylpyridine Derivative (7a) | Nicotiana tabacum PPO (NtPPO) | 9.4 nM | [2] |

Experimental Protocol: In Vitro PPO Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against PPO.

-

Enzyme Extraction:

-

Follow a similar procedure as for ACCase extraction, using appropriate buffers for PPO stability.

-

-

Enzyme Assay:

-

Prepare serial dilutions of the PPO inhibitor.

-

In a 96-well plate, add the assay buffer, the enzyme extract, and the PPO inhibitor at different concentrations.

-

Include a control without the inhibitor.

-

Pre-incubate the plate at a constant temperature.

-

Initiate the reaction by adding the substrate, protoporphyrinogen IX.

-

The activity of PPO can be determined by measuring the fluorescence of the product, protoporphyrin IX.

-

-

Data Analysis:

-

Calculate the percentage of inhibition and determine the IC50 value as described for the ACCase assay.[4]

-

PPO Inhibition Pathway

Caption: Inhibition of Protoporphyrinogen Oxidase (PPO) leads to ROS accumulation and cell death.

Anticancer Activity: Targeting Cancer Cell Proliferation

Derivatives of the this compound scaffold, particularly urea derivatives, have shown significant potential as anticancer agents. These compounds have demonstrated potent in vitro activity against a range of human cancer cell lines.

Quantitative Data for Anticancer Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-Ureas (8e) | MCF-7 (Breast Cancer) | 0.22 | [5] |

| Pyridine-Ureas (8n) | MCF-7 (Breast Cancer) | 1.88 | [5] |

| 1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea (7u) | A549 (Lung Cancer) | 2.39 | [6] |

| 1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea (7u) | HCT-116 (Colon Cancer) | 3.90 | [6] |

| 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea (7i) | A549 (Lung Cancer) | 1.53 | [7] |

| 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea (7i) | HCT-116 (Colon Cancer) | 1.11 | [7] |

| 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea (7i) | PC-3 (Prostate Cancer) | 1.98 | [7] |

| Thiazolo[4,5-d]pyrimidine (3b) | C32 (Melanoma) | 24.4 | [8] |

| Thiazolo[4,5-d]pyrimidine (3b) | A375 (Melanoma) | 25.4 | [8] |

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Culture and Seeding:

-

Culture the desired cancer cell lines in appropriate media and conditions.

-

Seed the cells into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds.

-

Treat the cells with various concentrations of the compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

-

Data Analysis:

-

Measure the absorbance of the formazan solution at a specific wavelength (e.g., 490 nm).

-

Calculate the percentage of cell viability compared to an untreated control.

-

Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.[9]

-

Anticancer Drug Discovery Workflow

Caption: A typical workflow for the discovery and development of anticancer drugs based on the this compound scaffold.

Nematicidal and Fungicidal Activities

More recently, derivatives of this versatile pyridine core have been investigated for their potential to control nematodes and fungal pathogens.

Quantitative Data for Nematicidal and Fungicidal Derivatives

| Compound Class | Target Organism | Activity Metric | Value | Reference |

| Imidazo[1,2-a]pyridine (9e) | Caenorhabditis elegans | Corrected Mortality (100 mg/L, 48h) | 94.10% | [10] |

| Imidazo[1,2-a]pyridine (9i) | Caenorhabditis elegans | Corrected Mortality (100 mg/L, 48h) | 93.74% | [10] |

| Imidazo[1,2-a]pyridine (9c) | Bursaphelenchus xylophilus | Corrected Mortality (100 mg/L) | 50.27% | [10] |

| Imidazo[1,2-a]pyridine (9c) | Fungal Pathogen | EC50 | 34.75 mg/L | [10] |

| Imidazo[1,2-a]pyridine (9a) | Fungal Pathogen | EC50 | 57.35 mg/L | [10] |

Experimental Protocol: Nematicidal Activity Assay

-

Organism Culture:

-

Culture the target nematode species (e.g., Caenorhabditis elegans or Bursaphelenchus xylophilus) on a suitable medium.

-

-

Compound Application:

-

Prepare solutions of the test compounds at the desired concentration.

-

Apply the compound solutions to the nematode culture plates or wells.

-

-

Mortality Assessment:

-

After a specific incubation period (e.g., 48 hours), observe the nematodes under a microscope.

-

Count the number of dead and live nematodes.

-

Calculate the corrected mortality rate using Abbott's formula to account for any natural mortality in the control group.

-

Experimental Protocol: Fungicidal Activity Assay (Mycelium Growth Rate Method)

-

Fungal Culture:

-

Culture the target fungal pathogen on a suitable agar medium (e.g., Potato Dextrose Agar - PDA).

-

-

Compound Incorporation:

-

Incorporate the test compounds at various concentrations into the molten agar medium before pouring the plates.

-

-

Inoculation and Incubation:

-

Place a mycelial plug from an actively growing fungal culture onto the center of the compound-amended and control plates.

-

Incubate the plates at an optimal temperature for fungal growth.

-

-

Data Collection and Analysis:

-

Measure the diameter of the fungal colony at regular intervals.

-

Calculate the percentage of mycelial growth inhibition compared to the control.

-

Determine the EC50 value (the effective concentration that inhibits 50% of mycelial growth).[10]

-

This technical guide highlights the significant and diverse biological activities of derivatives of this compound. The continued exploration of this scaffold holds great promise for the development of new and effective herbicides, anticancer drugs, and crop protection agents. The provided data and protocols serve as a valuable resource for researchers in these fields.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 2. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Design, synthesis, and nematicidal and fungicidal activity of 8-chloro-6-(trifluoromethyl) imidazo 1,2-a pyridine thiadiazole/triazole derivatives [nyxxb.cn]

The Strategic Functionalization of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine: A Technical Guide for Advanced Synthesis

For Immediate Release

This document serves as an in-depth technical guide for researchers, medicinal chemists, and professionals in drug development on the reactivity and functionalization of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine. This versatile pyridine derivative is a crucial building block in the synthesis of high-value agrochemicals and pharmaceuticals, owing to its distinct electronic properties and multiple reactive sites. This guide details its synthesis, explores its key reaction pathways with specific protocols, and presents data in a structured format to facilitate its application in complex molecular design.

Core Compound Properties

This compound is a crystalline solid at room temperature. The pyridine ring, rendered electron-deficient by the nitrogen atom and the strongly electron-withdrawing trifluoromethyl group, activates the C-Cl bond at the 3-position for nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The amino group at the 2-position offers a rich site for N-functionalization.

| Property | Value | Reference |

| CAS Number | 79456-26-1 | [1] |

| Molecular Formula | C₆H₄ClF₃N₂ | [1] |

| Molecular Weight | 196.56 g/mol | [1] |

| Melting Point | 86-90 °C | [1] |

| Appearance | White to off-white solid | N/A |

| InChI Key | WXNPZQIRDCDLJD-UHFFFAOYSA-N | [1] |

Synthesis of the Core Scaffold

The most common industrial and laboratory-scale synthesis of the title compound involves the amination of a 2,3-dihalo-5-(trifluoromethyl)pyridine precursor. The halogen at the 2-position is significantly more labile towards nucleophilic substitution by ammonia than the halogen at the 3-position.

Figure 1: General synthesis of this compound.

Detailed Experimental Protocol: Amination of 2,3-Dichloro-5-(trifluoromethyl)pyridine

This protocol is adapted from established patent literature.[2]

-

Reactor Setup: A 50 mL autoclave is charged with 2,3-dichloro-5-trifluoromethylpyridine (6.5 g) and 28% aqueous ammonia (20 mL).

-

Reaction Conditions: The sealed autoclave is heated to 100°C for 24 hours, followed by an additional 5 hours at 125°C. The internal pressure will rise due to heating.[2]

-

Work-up and Isolation: After the reaction is complete, the autoclave is cooled to room temperature, allowing the product to crystallize.

-

Purification: The resulting crystals are collected by filtration, washed thoroughly with water, and dried to yield this compound. A melting point of 90-92°C has been reported for the product obtained via this method.[2]

Note: Alternatively, the reaction can be performed using anhydrous ammonia in an organic solvent like tetrahydrofuran (THF) under pressure, which can facilitate direct use in subsequent coupling reactions without an aqueous work-up.[3][4]

Reactivity and Functionalization Pathways

The molecule possesses three primary sites for functionalization: the exocyclic amino group, the C-Cl bond, and the pyridine ring itself. The reactions are largely dictated by the electron-deficient nature of the pyridine core.

Figure 2: Key functionalization pathways for the core scaffold.

Reactions at the Amino (-NH₂) Group

The nucleophilic amino group is readily functionalized.

The amino group, after deprotonation with a strong base, becomes a potent nucleophile for SNAr reactions. This is famously demonstrated in the synthesis of the fungicide Fluazinam.[3][5]

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product | Yield |

| This compound | 2,4-dichloro-3,5-dinitrobenzotrifluoride | Strong Base (e.g., KH) | Aprotic Polar (e.g., THF, DMF) | 30-70°C | Fluazinam | High |

Experimental Protocol: Synthesis of Fluazinam [3][5]

-

Deprotonation: To a solution of this compound in an anhydrous aprotic solvent (e.g., THF), a strong base such as potassium hydride (KH) or sodium hydroxide is added under an inert atmosphere.

-

Coupling: A solution of 2,4-dichloro-3,5-dinitrobenzotrifluoride in the same solvent is added to the mixture.

-

Reaction: The reaction is stirred at a temperature between 30°C and 70°C until completion, monitored by TLC or HPLC.

-

Isolation: The reaction is quenched, and the product, Fluazinam, is isolated through standard extraction and purification procedures.

The amino group reacts readily with isocyanates to form substituted ureas, which are common motifs in bioactive molecules.

Experimental Protocol: Reaction with 2,6-Difluorobenzoylisocyanate [2]

-

Reaction Setup: this compound is dissolved in toluene.

-

Reagent Addition: 2,6-Difluorobenzoylisocyanate is added to the solution.

-

Reaction Conditions: The mixture is heated to 40°C for 30 minutes.

-

Isolation: Upon completion, the product, N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea, precipitates and can be collected. A melting point of 214-217°C is reported for this compound.[2]

Reactions at the Chloro (-Cl) Group

The C-Cl bond at the 3-position is the primary site for introducing carbon-carbon and carbon-heteroatom bonds via cross-coupling or SNAr.

While aryl chlorides are less reactive than the corresponding bromides or iodides, modern palladium catalysis enables their efficient coupling.

A) Sonogashira Coupling: This reaction introduces an alkyne moiety. While specific examples for the title compound are sparse, protocols for the analogous 2-amino-3-bromopyridines provide a strong starting point.[6][7] More forcing conditions (higher temperature, stronger base, or more active catalyst) may be required for the chloride.

Representative Protocol (Adapted for Chloro-substrate): [6]

-

Catalyst Preparation: In a reaction vessel under an inert atmosphere (Nitrogen or Argon), add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%) to DMF. Stir for 30 minutes.

-

Reagent Addition: Add this compound (1.0 eq), a terminal alkyne (1.2 eq), and Et₃N (as base and co-solvent).

-

Reaction Conditions: Heat the mixture to 100-120°C for 3-12 hours, monitoring by TLC.

-

Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

B) Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds with aryl or vinyl boronic acids/esters.

Representative Protocol: [8]

-

Reaction Setup: Combine this compound (1.0 eq), an arylboronic acid (1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (5-10 mol%), and a base like Na₃PO₄ or K₂CO₃ (3.0 eq) in a solvent system like dioxane, potentially with added water.

-

Reaction Conditions: Heat the mixture under an inert atmosphere at 80-110°C until the starting material is consumed.

-

Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The crude product is purified by silica gel chromatography.

Figure 3: A potential two-step synthetic workflow utilizing the scaffold.

The electron-deficient ring facilitates the direct displacement of the chloride by strong nucleophiles. This pathway is complementary to cross-coupling and avoids the use of metal catalysts.[9][10]

| Nucleophile Type | Example Nucleophile | General Conditions | Product Type |

| O-Nucleophile | Sodium methoxide (NaOMe) | Aprotic polar solvent (DMF, DMSO), Heat | 3-Methoxy derivative |

| S-Nucleophile | Sodium thiophenoxide (NaSPh) | Aprotic polar solvent (DMF, DMSO), Heat | 3-Thiophenyl derivative |

| N-Nucleophile | Pyrrolidine | Aprotic polar solvent (DMF, DMSO), Heat | 3-Pyrrolidinyl derivative |

General Protocol for SNAr at C3:

-

Reaction Setup: Dissolve this compound in an anhydrous polar aprotic solvent like DMF or DMSO under an inert atmosphere.

-

Nucleophile Addition: Add the desired nucleophile (e.g., sodium methoxide, 1.1-1.5 equivalents). If the nucleophile is neutral (e.g., an amine), a non-nucleophilic base may be required.

-

Reaction Conditions: Heat the reaction mixture (typically 80-150°C) until TLC or LC-MS analysis indicates consumption of the starting material.

-

Work-up: Cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent. The crude material is then purified, typically by column chromatography or recrystallization.

Conclusion

This compound is a highly valuable and strategically important building block. Its well-defined reactivity allows for selective functionalization at either the 2-amino or 3-chloro positions. By leveraging modern synthetic methodologies, including N-arylation, urea formation, palladium-catalyzed cross-coupling, and nucleophilic aromatic substitution, chemists can access a diverse array of complex pyridine derivatives for applications in drug discovery and agrochemical development. This guide provides the foundational data and protocols to effectively incorporate this versatile scaffold into advanced synthetic programs.

References

- 1. This compound 97 79456-26-1 [sigmaaldrich.com]

- 2. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. WO2011092618A1 - Method for the preparation of fluazinam - Google Patents [patents.google.com]

- 4. Synthetic process of fluazinam - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN106316937A - Preparation method of fluazinam - Google Patents [patents.google.com]

- 6. scirp.org [scirp.org]

- 7. scirp.org [scirp.org]

- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

Discovery of novel agrochemicals from 2-Amino-3-chloro-5-(trifluoromethyl)pyridine

An In-depth Technical Guide on the Discovery of Novel Agrochemicals from 2-Amino-3-chloro-5-(trifluoromethyl)pyridine

Introduction

The relentless pursuit of novel and effective agrochemicals is a cornerstone of modern agriculture, driven by the need to safeguard crop yields against a myriad of pests and diseases. Within the vast landscape of chemical synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a powerful tool for enhancing biological activity and metabolic stability. One such privileged building block is This compound , a versatile intermediate that has served as the foundation for the discovery of a new generation of insecticides, nematicides, and fungicides. This technical guide provides a comprehensive overview of the synthesis, biological activity, and mode of action of key agrochemicals derived from this pivotal pyridine core, intended for researchers, scientists, and professionals in the field of agrochemical development.

Synthesis of the Core Intermediate: this compound

The foundational starting material, this compound, is a novel compound that can be synthesized through several routes, primarily involving the amination of a corresponding 2-halogeno-trifluoromethyl-halogenopyridine or the halogenation of a 2-amino-trifluoromethylpyridine.[1][2] One common precursor is 2,3-dichloro-5-(trifluoromethyl)pyridine, which can be produced through a multi-step process involving the chlorination and fluorination of 3-picoline.[3][4]

A key synthetic pathway to an important precursor for some of the final agrochemicals, 2-cyano-3-chloro-5-trifluoromethylpyridine, involves a two-step process starting from 2,3-dichloro-5-trifluoromethylpyridine. This process includes a fluorination step followed by a cyanidation step, which can achieve a high purity and yield of the desired product.[5]

Derived Agrochemicals: A New Arsenal for Crop Protection

The unique substitution pattern of this compound provides a versatile platform for the synthesis of a diverse range of biologically active molecules. This guide will focus on three distinct classes of agrochemicals developed from this core structure: an insecticidal urea derivative, the nematicide fluazaindolizine, and the fungicide fluopicolide.

Insecticidal Urea Derivative: N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea

The reaction of this compound with 2,6-difluorobenzoylisocyanate yields a potent insecticidal urea derivative, N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea.[1][2] This compound belongs to the class of benzoylphenyl urea insecticides, which are known insect growth regulators that interfere with chitin synthesis.[6][7][8]

Biological Activity:

This urea derivative has demonstrated significant insecticidal efficacy. In laboratory testing, it achieved a 100% insecticidal effect against third or fourth instar larvae of the diamondback moth (Plutella xylostella) at a concentration of 800 ppm.[2]

Table 1: Insecticidal Activity of N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea

| Compound | Target Pest | Concentration (ppm) | Efficacy |

| N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea | Diamondback moth (Plutella xylostella) larvae | 800 | 100% |

Experimental Protocol: Synthesis of N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea

A detailed experimental protocol for the synthesis of this compound is outlined in US Patent 4,349,681 A.[2]

-

Reaction: 2-amino-3-chloro-5-trifluoromethylpyridine is reacted with 2,6-difluorobenzoylisocyanate.

-

Solvent: Toluene.

-

Temperature: 40°C.

-

Reaction Time: 30 minutes.

-

Product: N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea, with a melting point of 214° to 217° C.[2]

Logical Relationship Diagram:

Caption: Synthesis of an insecticidal urea derivative.

Nematicide: Fluazaindolizine

Fluazaindolizine is a novel sulfonamide nematicide that utilizes this compound as a key starting material in its synthesis.[9] It is recognized for its efficacy against a broad range of plant-parasitic nematodes.

Biological Activity:

Fluazaindolizine has demonstrated potent activity against various nematode species. For instance, it exhibits significant toxicity to the second-stage juveniles (J2) of Meloidogyne incognita and Tylenchulus semipenetrans.

Table 2: Nematicidal Activity of Fluazaindolizine

| Target Nematode | Life Stage | Exposure Time | LC50 (mg L⁻¹) |

| Meloidogyne incognita | J2 | 72 hours | 177.14 |

| Tylenchulus semipenetrans | J2 | 72 hours | 355.2 |

Data sourced from in vitro mortality trials.

Mode of Action:

The mode of action for fluazaindolizine is currently classified as "unknown" (UN) by the Insecticide Resistance Action Committee (IRAC).[9] It is considered to have a novel mechanism of action, distinct from existing commercial nematicides, making it a valuable tool for resistance management.[10]

Experimental Workflow Diagram:

Caption: Workflow for fluazaindolizine synthesis and bioassay.

Fungicide: Fluopicolide

Fluopicolide is a highly effective fungicide belonging to the acylpicolide class, used to control oomycete diseases such as late blight and downy mildew.[11] While not directly synthesized from this compound, a key intermediate in its synthesis is 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.[1] This intermediate is prepared from 2-cyano-3-chloro-5-trifluoromethylpyridine, which in turn can be derived from precursors related to the core molecule of this guide.

Biological Activity:

Fluopicolide is effective against a wide range of oomycete pathogens. A related compound, fluopimomide, which shares the same 3-chloro-5-(trifluoromethyl)-2-pyridinemethanamine portion, has shown strong activity against Meloidogyne incognita.[12]

Table 3: Biological Activity of a Fluopicolide-Related Compound (Fluopimomide)

| Compound | Target Pest | Exposure Time | LC50 (mg L⁻¹) |

| Fluopimomide | Meloidogyne incognita | 48 hours | 23.4 |

Mode of Action:

The mode of action of fluopicolide is not fully elucidated but is thought to involve the disruption of spectrin-like proteins within the cytoskeleton of oomycetes.[11] This unique mechanism of action provides efficacy against strains resistant to other fungicide classes.

Experimental Protocol: Synthesis of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate

A detailed protocol for the synthesis of this key intermediate is provided in patent CN111138351A.[1]

-

Starting Material: 2-cyano-3-chloro-5-trifluoromethylpyridine.

-

Reaction: Low-pressure catalytic hydrogenation.

-

Catalyst: Raney nickel.

-

Solvent: Acetic acid.

-

Procedure:

-

Charge a 500mL autoclave with 41.7g (0.2mol) of 2-cyano-3-chloro-5-trifluoromethylpyridine, 300g of acetic acid, and 3.3g of Raney nickel.

-

Close the autoclave and replace the air with hydrogen gas three times.

-

Pressurize with hydrogen to 0.8-1.0 MPa and raise the temperature to 60-70°C.

-

Maintain the reaction for 8-10 hours until hydrogen absorption ceases.

-

Cool the system, decompress, filter the catalyst, and concentrate the mother liquor under reduced pressure.

-

Add 300g of heptane to the concentrated solution, stir to crystallize, filter, and dry to obtain 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.

-

Signaling Pathway Diagram:

Caption: Proposed mode of action of Fluopicolide.

Conclusion

The this compound scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel agrochemicals. The diverse range of biological activities, from insecticidal and nematicidal to fungicidal, highlights the versatility of this chemical core. The development of compounds with novel modes of action, such as fluazaindolizine and fluopicolide, is particularly significant in the context of managing pesticide resistance. This technical guide has provided a detailed overview of the synthesis, biological efficacy, and mechanisms of action for key agrochemicals derived from this important intermediate, offering valuable insights for the continued development of innovative crop protection solutions. Further research into the structure-activity relationships of derivatives from this pyridine core promises to unlock even more potent and selective agrochemicals in the future.

References

- 1. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]

- 2. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 6. Novaluron - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. mda.state.mn.us [mda.state.mn.us]

- 11. Fluopicolide - Wikipedia [en.wikipedia.org]

- 12. How to synthesize Fluopimomide?_Chemicalbook [chemicalbook.com]

The Pivotal Intermediate: A Technical Guide to the Applications of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-chloro-5-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered significant attention as a versatile chemical intermediate. Its structural features, particularly the trifluoromethyl group, are highly desirable in the development of bioactive molecules. The trifluoromethyl moiety is known to enhance metabolic stability, lipophilicity, and binding affinity of compounds to their biological targets. While its primary and well-established role is in the synthesis of modern agrochemicals, the unique characteristics of the this compound scaffold present potential, albeit less explored, opportunities in pharmaceutical development. Pyridine derivatives containing amino, chloro, and trifluoromethyl groups have been noted for their potential as anticancer agents, making this compound a subject of interest for medicinal chemists.[1] This technical guide provides an in-depth look at the synthesis, established applications, and potential future pharmaceutical relevance of this key building block.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is a critical process for its utilization as an intermediate. One common method involves the amination of a corresponding dichloropyridine derivative.

Experimental Protocol: Synthesis via Amination

A typical laboratory-scale synthesis involves the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with aqueous ammonia in an autoclave.[2]

-

Reaction Setup: 6.5 g of 2,3-dichloro-5-(trifluoromethyl)pyridine and 20 ml of 28% aqueous ammonia are placed in a 50 ml autoclave.[2]

-

Reaction Conditions: The mixture is heated to 100°C for 24 hours, and the temperature is then raised to 125°C for an additional 5 hours.[2] The internal pressure will rise due to the increase in temperature.[2]

-

Work-up: After cooling, the reaction product is typically extracted with a suitable solvent such as methylene chloride, benzene, or diethyl ether.[2]

-

Purification: The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or chromatography to yield this compound.

Caption: Synthesis of this compound.

Established Core Application: Agrochemical Synthesis

The most significant application of this compound is as a key intermediate in the production of high-value agrochemicals. Its structure is a foundational component of several potent fungicides and insecticides.

A notable example is its use in the synthesis of Fluopicolide , a fungicide used to control oomycete pathogens.[3] The synthesis involves the conversion of this compound to 2-aminomethyl-3-chloro-5-(trifluoromethyl)pyridine, which then reacts with 2,6-dichlorobenzoyl chloride.[3] Another example is its use in producing N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea, an effective insecticide against various pests.[2]

Experimental Protocol: Synthesis of an Insecticidal Urea Derivative

-

Reaction Setup: this compound is dissolved in toluene.[2]

-

Reagent Addition: 2,6-difluorobenzoylisocyanate is added to the solution.[2]

-

Reaction Conditions: The reaction mixture is maintained at 40°C for 30 minutes.[2]

-

Product Formation: The resulting product, N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea, precipitates and can be collected. This compound has shown 100% insecticidal effect against diamondback moth larvae at a concentration of 800 ppm.[2]

Caption: Agrochemical synthesis pathways from the core intermediate.

Potential Pharmaceutical Applications: An Emerging Frontier

While the agrochemical applications are well-documented, the pharmaceutical potential of this compound is an area of nascent interest. The rationale for its exploration in drug discovery is based on the established bioactivity of the trifluoromethylpyridine scaffold. Fluorinated organic molecules are of significant interest in medicinal chemistry, often leading to improved pharmacological properties.[4]

Anticancer Potential

Derivatives of pyridine containing amino, chloro, and trifluoromethyl groups have been frequently reported for their anticancer activity.[1] Although specific studies initiating from this compound are limited, research on analogous structures provides a strong rationale for its investigation.

A relevant case study is the synthesis and evaluation of novel 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, which share the trifluoromethyl-heterocycle motif.[4] These compounds have been tested for their in vitro cytotoxicity against various human cancer cell lines.[4]

Table 1: In Vitro Anticancer Activity of a Trifluoromethyl-Thiazolo[4,5-d]pyrimidine Derivative (Compound 3b) [4]

| Cell Line | Cancer Type | IC50 (µM) |

| C32 | Amelanotic Melanoma | 24.4 |

| A375 | Melanotic Melanoma | 25.4 |

| MCF-7/WT | Breast Cancer | >50 |

| DU145 | Prostate Cancer | >50 |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay) [4]

The antiproliferative activity of the synthesized compounds was evaluated using a metabolic assay that measures mitochondrial activity.

-

Cell Culture: Human cancer cell lines (e.g., A375, C32, DU145, MCF-7/WT) and normal cell lines (e.g., CHO-K1, HaCaT) are cultured under standard conditions.[4]

-

Compound Treatment: Cells are treated with the test compounds at a range of concentrations (e.g., 50–5000 µM) for a specified duration (e.g., 72 hours).[4]

-

MTT Assay: After incubation, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active mitochondria reduce the MTT to formazan, which produces a purple color.

-

Data Analysis: The absorbance is measured using a spectrophotometer, and the percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.

Caption: Hypothesized mechanism for anticancer activity.

Conclusion

This compound is a commercially significant intermediate, with its core applications firmly rooted in the agrochemical sector. It serves as a vital building block for a range of modern pesticides. While its direct application in pharmaceuticals is not yet established, the chemical motifs it contains are of high interest to medicinal chemists. The proven success of trifluoromethyl-substituted heterocycles in drug discovery, particularly in oncology, suggests that derivatives of this compound represent a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Future research focusing on the synthesis and biological evaluation of novel derivatives is warranted to unlock its potential pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]

- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application